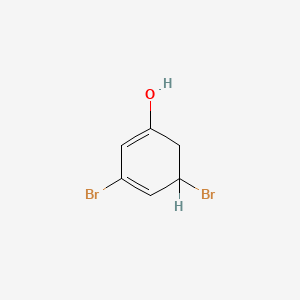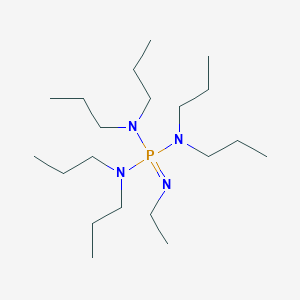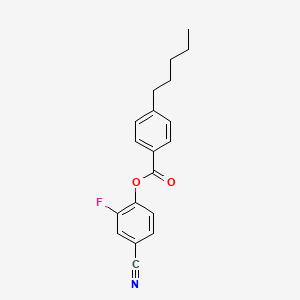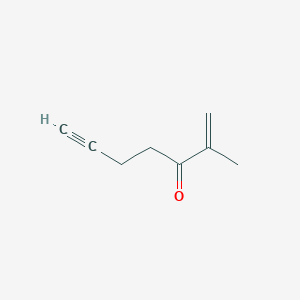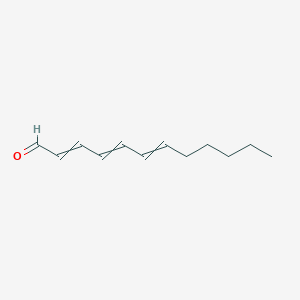
Dodeca-2,4,6-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-2,4,6-trienal is an organic compound characterized by a chain of twelve carbon atoms with three conjugated double bonds and an aldehyde group at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodeca-2,4,6-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
Dodeca-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogens and other electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Dodeca-2,4,6-trienoic acid.
Reduction: Dodeca-2,4,6-trienol.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Dodeca-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dodeca-2,4,6-trienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and other biomolecules, potentially altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Hexa-2,4-dienal
- Octa-2,4-dienal
- Deca-2,4,6-trienal
Uniqueness
Dodeca-2,4,6-trienal is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical characteristics .
Propiedades
Número CAS |
85057-30-3 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
dodeca-2,4,6-trienal |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-12H,2-5H2,1H3 |
Clave InChI |
IZNAXSQBWJPYHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


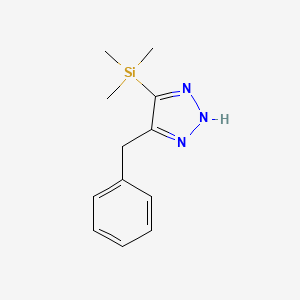
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
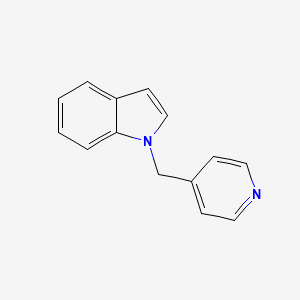
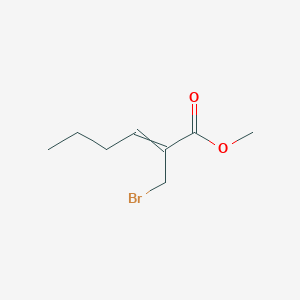
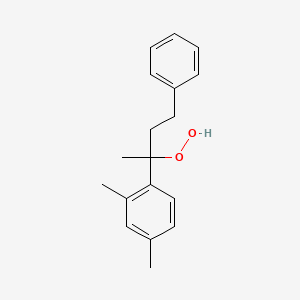
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
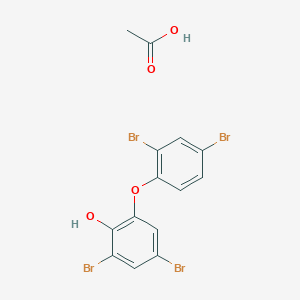
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
